molecular formula C15H27NO4 B2779193 N-Boc-2-(1-amino]cyclooctyl)acetic acid CAS No. 1199779-45-7

N-Boc-2-(1-amino]cyclooctyl)acetic acid

Cat. No.: B2779193
CAS No.: 1199779-45-7
M. Wt: 285.384
InChI Key: FUEMRWXOTFBMAI-UHFFFAOYSA-N
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Description

Contextualization within Non-proteinogenic Amino Acid Chemistry

Non-proteinogenic amino acids are amino acids that are not among the 20 canonical protein-building blocks encoded by the standard genetic code. Their structural diversity is vast, encompassing variations in side-chain structure, stereochemistry, and the substitution pattern of the amino acid backbone. The incorporation of these "unnatural" amino acids into peptide chains is a powerful strategy for modulating the biological and physical properties of the resulting peptidomimetics.

N-Boc-2-(1-amino)cyclooctyl)acetic acid belongs to the subset of α,α-disubstituted cyclic amino acids. The presence of a cyclooctyl ring fused to the α-carbon of the amino acid introduces significant conformational constraints, a feature that is highly sought after in the design of bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a standard feature in modern peptide synthesis, allowing for the controlled and sequential assembly of amino acid residues. nih.gov

The table below provides key identifiers for N-Boc-2-(1-amino)cyclooctyl)acetic acid.

IdentifierValue
IUPAC Name {1-[(tert-butoxycarbonyl)amino]cyclooctyl}acetic acid
CAS Number 1199779-45-7
Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol

Significance as a Sterically Constrained Chiral Building Block

The cyclooctyl moiety in N-Boc-2-(1-amino)cyclooctyl)acetic acid plays a crucial role in defining its utility as a building block. The eight-membered ring introduces a high degree of steric hindrance and significantly restricts the conformational freedom around the α-carbon. This conformational rigidity can be strategically employed to:

Induce Specific Secondary Structures: When incorporated into a peptide backbone, the bulky cyclooctyl group can force the peptide chain to adopt specific secondary structures, such as turns or helices. This is a key strategy in the design of peptidomimetics that mimic the bioactive conformation of natural peptides.

Enhance Metabolic Stability: The steric bulk of the cyclooctyl group can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.

Modulate Receptor Binding: The fixed orientation of the side chains imposed by the cyclic structure can lead to enhanced binding affinity and selectivity for specific biological targets.

The chirality of this building block, although not explicitly defined in the common nomenclature, is another critical aspect. The synthesis of enantiomerically pure forms of such amino acids is essential for their application in chiral drug design, as different enantiomers can exhibit vastly different biological activities.

Overview of Cycloalkane Amino Acid Synthesis and Their Role in Molecular Architecture

The synthesis of cycloalkane amino acids, including the cyclooctyl derivative, presents unique challenges due to the steric hindrance around the quaternary α-carbon. General synthetic strategies often involve multi-step sequences starting from commercially available cycloalkanones. A common approach is the Strecker synthesis, which involves the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. Another widely used method is the Bucherer-Bergs synthesis, which employs a hydantoin (B18101) intermediate.

While specific, detailed research findings on the synthesis of N-Boc-2-(1-amino)cyclooctyl)acetic acid are not extensively documented in publicly available literature, the synthetic routes for analogous compounds with smaller cycloalkane rings (cyclopentyl, cyclohexyl, and cycloheptyl) are well-established. These syntheses typically involve the protection of the amino group with a Boc group at an appropriate stage of the synthesis.

The role of these cycloalkane amino acids in molecular architecture is significant. They serve as valuable tools for medicinal chemists and materials scientists to construct molecules with precisely controlled three-dimensional structures. Their incorporation can lead to the development of novel therapeutic agents, catalysts, and advanced materials with tailored properties. The study of oligomers containing cyclic amino acids, including computational analyses of their folding preferences, provides valuable insights into how these building blocks can be used to engineer specific molecular shapes and functions.

The following table lists some analogous N-Boc-protected cycloalkane amino acids and their basic properties, illustrating the series to which the subject compound belongs.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-Boc-2-(1-aminocyclopentyl)acetic acid282525-00-2C12H21NO4243.30
N-Boc-2-(1-aminocyclohexyl)acetic acid187610-56-6C13H23NO4257.33
N-Boc-2-(1-aminocycloheptyl)acetic acid1199779-32-2C14H25NO4271.35

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-15(11-12(17)18)9-7-5-4-6-8-10-15/h4-11H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEMRWXOTFBMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Retrosynthetic Analysis of N Boc 2 1 Amino Cyclooctyl Acetic Acid

Identification of Key Synthetic Disconnections for the Cyclooctyl Moiety and Amino Acid Core

Retrosynthetic analysis begins by identifying strategic bond disconnections in the target molecule to simplify it into readily available starting materials. lkouniv.ac.inamazonaws.com For N-Boc-2-(1-aminocyclooctyl)acetic acid, two primary disconnections are evident:

Cα-Cyclooctyl Bond Disconnection: The bond between the α-carbon of the acetic acid moiety and the cyclooctyl ring is a logical point for disconnection. This simplifies the molecule into two key fragments: a protected aminocyclooctane synthon and a two-carbon electrophile representing the acetic acid portion. This approach isolates the challenges of constructing the cyclooctyl ring and establishing the amino acid core.

Cα-N Bond Disconnection: An alternative disconnection involves breaking the bond between the α-carbon and the nitrogen atom. This leads to a cyclooctylacetic acid derivative and an ammonia (B1221849) equivalent. This strategy focuses on the α-amination of a pre-functionalized cyclooctylacetic acid.

A third key disconnection relates to the formation of the amino acid core itself, often approached through methods like the Strecker synthesis or alkylation of glycine (B1666218) enolate equivalents. acs.org

Disconnection PointResulting Synthons/PrecursorsSynthetic Strategy
Cα-Cyclooctyl1-(N-Boc-amino)cyclooctyl nucleophile + Acetic acid electrophileAlkylation
Cα-NCyclooctylacetic acid derivative + Ammonia equivalentα-Amination
Cα-COOH and Cα-NCyclooctanone (B32682) + Cyanide + Ammonia sourceStrecker Synthesis

Selection of Precursors and Accessible Starting Materials for Ring System Formation and Functionalization

The synthesis of the cyclooctane (B165968) ring is a significant challenge due to unfavorable entropic factors in ring-closure reactions for medium-sized rings. beilstein-journals.org However, several strategies can be employed:

From Cyclooctanone: A commercially available and versatile starting material is cyclooctanone. It can be functionalized to introduce the necessary amine and acetic acid moieties. For instance, a Strecker or Bucherer-Bergs reaction on cyclooctanone can provide 1-aminocyclooctanecarbonitrile (B13169737) or a hydantoin (B18101), respectively, which can be further elaborated.

Ring-Closing Metathesis (RCM): RCM of a suitable diolefin precursor offers a powerful method for constructing the cyclooctene (B146475) ring, which can then be hydrogenated. This approach allows for the introduction of functionality prior to cyclization.

[4+4] Cycloaddition: The dimerization of 1,3-butadiene, often catalyzed by nickel complexes, can yield 1,5-cyclooctadiene, a precursor that can be further functionalized. beilstein-journals.org

For the acetic acid moiety, a common precursor is a malonic ester derivative, which can be used to alkylate a suitable cyclooctyl electrophile. Alternatively, Reformatsky-type reactions with α-haloesters can be employed.

PrecursorSynthetic Approach for Cyclooctyl MoietyKey Reactions
CyclooctanoneFunctionalization of a pre-formed ringStrecker synthesis, Bucherer-Bergs reaction, Wittig/Horner-Wadsworth-Emmons olefination
Acyclic DieneRing-Closing MetathesisGrubbs or Schrock catalysis
1,3-Butadiene[4+4] CycloadditionNickel-catalyzed dimerization

Considerations for Stereocenter Establishment and Control

The target molecule possesses a single stereocenter at the α-carbon of the acetic acid moiety. Establishing and controlling this stereocenter is a critical aspect of the synthetic design. Several asymmetric synthesis strategies can be considered:

Asymmetric Alkylation: The alkylation of a chiral glycine enolate equivalent is a well-established method for the asymmetric synthesis of α-amino acids. acs.org In this case, a chiral auxiliary would be used to direct the stereoselective addition of a cyclooctyl electrophile.

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of a dehydroamino acid precursor, where a double bond is present between the α and β carbons, can be achieved using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands). rsc.org

Enzymatic Resolution: A racemic mixture of the final product or a key intermediate could be resolved using lipases or other enzymes that selectively react with one enantiomer.

Chiral Pool Synthesis: While less direct for this specific target, it is sometimes possible to start from a naturally occurring chiral molecule and elaborate it into the desired product.

Asymmetric StrategyDescriptionKey Features
Asymmetric AlkylationUse of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate.Well-established, high diastereoselectivity can be achieved.
Catalytic Asymmetric HydrogenationHydrogenation of a prochiral enamine or dehydroamino acid using a chiral catalyst.High enantiomeric excesses are possible, atom-economical.
Enzymatic ResolutionSelective transformation of one enantiomer in a racemic mixture by an enzyme.High enantioselectivity, mild reaction conditions.

Design of Protecting Group Strategies for Amine and Carboxyl Functionalities

The presence of both an amine and a carboxylic acid group necessitates a robust protecting group strategy to prevent unwanted side reactions during the synthesis. nih.gov The choice of protecting groups must be orthogonal, meaning that one can be removed selectively in the presence of the other. jocpr.comnih.gov

Amine Protection: The tert-butoxycarbonyl (Boc) group, as specified in the target molecule's name, is a common and effective protecting group for amines. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). creative-peptides.com

Carboxyl Protection: The carboxylic acid can be protected as an ester, for example, a methyl or ethyl ester, which can be introduced via Fischer esterification. These simple alkyl esters are generally stable but can be cleaved by hydrolysis under basic (saponification) or acidic conditions. For milder deprotection, a tert-butyl ester could be employed, which is also cleaved under acidic conditions, making it compatible with a Boc-protection strategy if selective removal is not required in a particular step. If orthogonality with the Boc group is necessary, a benzyl (B1604629) ester is a good choice, as it can be removed by hydrogenolysis, conditions to which the Boc group is stable.

Functional GroupProtecting GroupIntroduction MethodRemoval MethodOrthogonality Considerations
Aminetert-Butoxycarbonyl (Boc)Reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Acidolysis (e.g., TFA, HCl)Stable to hydrogenolysis and mild base.
CarboxylMethyl/Ethyl EsterFischer esterification (acidic alcohol)Saponification (base) or acid hydrolysisCleaved under conditions that may affect other groups.
Carboxyltert-Butyl EsterReaction with isobutylene (B52900) or tert-butyl bromideAcidolysis (e.g., TFA)Not orthogonal to Boc group.
CarboxylBenzyl EsterReaction with benzyl alcoholHydrogenolysis (H₂, Pd/C)Orthogonal to Boc group.

Synthetic Methodologies for N Boc 2 1 Amino Cyclooctyl Acetic Acid and Analogues

Classical Amino Acid Synthesis Approaches Adapted for Cycloalkane Systems

Traditional methods for α-amino acid synthesis have been foundational in organic chemistry. However, their application to sterically hindered cycloalkane systems, such as the cyclooctyl moiety in the target molecule, often requires significant modifications to overcome challenges like lower reactivity and increased steric hindrance.

Strecker Synthesis Modifications

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a venerable method for producing α-amino acids from an aldehyde or ketone. wikipedia.orgjk-sci.com The classical reaction involves the treatment of an aldehyde with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.orgmasterorganicchemistry.com For the synthesis of N-Boc-2-(1-aminocyclooctyl)acetic acid, a ketone, cyclooctanone (B32682), would serve as the starting material.

The general mechanism proceeds through the formation of an iminium ion from the ketone and ammonia, which is then attacked by a cyanide ion to form an α-aminonitrile. nih.gov Subsequent hydrolysis of the nitrile group yields the desired amino acid. wikipedia.org

Challenges and Modifications:

Steric Hindrance: The bulky cyclooctyl group can impede the nucleophilic attack of both ammonia and the cyanide ion. To address this, modified conditions such as higher temperatures, prolonged reaction times, or the use of Lewis acid catalysts to activate the carbonyl group may be necessary.

Racemic Products: The classical Strecker synthesis yields a racemic mixture of amino acids. wikipedia.org While this may be acceptable for some applications, enantiomerically pure compounds often require further resolution or the use of asymmetric variations of the Strecker reaction.

Ugi and Passerini Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. The Ugi and Passerini reactions are particularly relevant for the synthesis of α-amino acid derivatives.

The Passerini reaction , discovered by Mario Passerini in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide to form an α-acyloxy amide. wikipedia.orgnumberanalytics.comorganic-chemistry.org

The Ugi reaction , a four-component reaction, combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. beilstein-journals.orgnih.gov This reaction is favored in polar protic solvents like methanol (B129727) or ethanol. beilstein-journals.orgnih.gov A key feature of the Ugi reaction is its ability to generate a high degree of molecular diversity from readily available starting materials. nih.gov

Adaptation for Cycloalkane Systems:

For the synthesis of N-Boc-2-(1-aminocyclooctyl)acetic acid analogues, cyclooctanone would be the ketone component. The other components would be chosen to build the desired final structure. The Ugi-four-center-three-component reaction (U-4C-3CR) is particularly useful in peptidomimetic synthesis. beilstein-journals.orgnih.gov While both reactions typically yield linear products, subsequent cyclization strategies can be employed to obtain cyclic structures. beilstein-journals.orgnih.gov

ReactionComponentsProductKey Features
Passerini Ketone/Aldehyde, Carboxylic Acid, Isocyanideα-Acyloxy amideOldest isocyanide-based MCR; proceeds in aprotic solvents. wikipedia.org
Ugi Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino amideHigh atom economy; favored in polar protic solvents. beilstein-journals.orgnih.gov

Alkylation of Glycine (B1666218) Equivalents

The alkylation of glycine enolates or their equivalents is a powerful method for the synthesis of α-amino acids. This approach involves the deprotonation of a glycine derivative to form a nucleophilic enolate, which is then reacted with an electrophile.

In the context of synthesizing N-Boc-2-(1-aminocyclooctyl)acetic acid, this strategy would likely involve the alkylation of a glycine equivalent with a suitable cyclooctyl electrophile. However, a more common adaptation for α,α-disubstituted amino acids involves the alkylation of a Schiff base derivative of glycine. For instance, the alkylation of the benzophenone (B1666685) imine of glycine ethyl ester has been a widely used method.

Challenges in Cycloalkane Systems:

The primary challenge in applying this method to the synthesis of the target molecule is the creation of the quaternary carbon center on the cyclooctyl ring. This would require a dielectrophile or a two-step alkylation process, which can be complicated by steric hindrance and competing side reactions.

Modern Enantioselective and Diastereoselective Synthesis

The demand for enantiomerically pure pharmaceuticals and biologically active compounds has driven the development of sophisticated asymmetric synthetic methods. These approaches are crucial for controlling the stereochemistry of complex molecules like N-Boc-2-(1-aminocyclooctyl)acetic acid.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed and can often be recovered.

Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric alkylations and aldol (B89426) reactions. wikipedia.org For the synthesis of α-amino acids, a glycine-derived N-acyloxazolidinone can be enolized and then alkylated with a suitable electrophile. The chiral auxiliary shields one face of the enolate, leading to a highly diastereoselective alkylation.

Application to N-Boc-2-(1-aminocyclooctyl)acetic acid:

A potential route could involve the alkylation of a chiral glycine enolate equivalent with a cyclooctyl-based electrophile. The bulky nature of the cyclooctyl group would likely influence the diastereoselectivity of the reaction. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched amino acid.

Chiral AuxiliaryKey ReactionAdvantages
Evans OxazolidinonesAsymmetric Alkylation, Aldol ReactionsHigh diastereoselectivity, well-established methodology. wikipedia.org
CamphorsultamAsymmetric AlkylationHigh diastereoselectivity, crystalline products aid in purification.
PseudoephedrineAsymmetric AlkylationReadily available, can be used to synthesize both enantiomers.

Asymmetric Organocatalysis

Asymmetric organocatalysis utilizes small organic molecules as catalysts to induce enantioselectivity in chemical reactions. rsc.org This field has emerged as a powerful alternative to metal-based catalysis and chiral auxiliaries.

Proline and its derivatives are among the most successful organocatalysts, often activating substrates through the formation of enamine or iminium ion intermediates. youtube.com

Relevance to Strecker and Related Syntheses:

The development of organocatalytic asymmetric Strecker reactions has been a significant advancement. nih.gov Chiral catalysts, such as cyclic dipeptides or other small molecules, can facilitate the enantioselective addition of cyanide to imines, leading to the formation of enantioenriched α-aminonitriles. jk-sci.comnih.govyork.ac.uk

For the synthesis of N-Boc-2-(1-aminocyclooctyl)acetic acid, a chiral organocatalyst could be employed to control the stereochemistry of the cyanide addition to the imine derived from cyclooctanone. This approach offers a more direct route to enantiomerically enriched products compared to the classical Strecker synthesis followed by resolution.

Catalyst TypeReactionMechanism of Action
Chiral Brønsted AcidsFriedel-Crafts, MannichProtonation and activation of electrophiles.
Chiral Amines (e.g., Proline)Aldol, Mannich, MichaelEnamine or iminium ion formation. youtube.com
Chiral Phase-Transfer CatalystsAlkylationFormation of a chiral ion pair. rsc.org

Transition Metal-Catalyzed Asymmetric Transformations

The asymmetric synthesis of complex amino acids, including those with a cyclooctyl scaffold, frequently employs transition metal catalysis to establish stereocenters with high fidelity. While direct catalytic asymmetric syntheses of N-Boc-2-(1-aminocyclooctyl)acetic acid are not extensively documented, analogous transformations provide a framework for potential routes. Chiral nickel(II) complexes, for instance, have been effectively used in the asymmetric synthesis of various tailor-made α-amino acids. nih.gov These complexes, often derived from Schiff bases of glycine or other amino acids and a chiral ligand, can undergo diastereoselective alkylation reactions to introduce complex side chains. nih.gov

Palladium-catalyzed C-H functionalization represents another powerful tool. nih.gov Recent studies have demonstrated the transannular γ-C–H arylation of cycloalkane carboxylic acids, including cyclooctane (B165968) derivatives. nih.gov This approach allows for the direct introduction of functional groups onto the pre-formed carbocycle, guided by a native carboxylic acid directing group. nih.gov Such a strategy could be envisioned for the late-stage functionalization of a cyclooctane precursor to build the desired amino acid structure.

Key features of these transition metal-catalyzed methods are summarized in the table below.

Catalytic System Transformation Type Key Advantages Potential Application
Chiral Ni(II)-Schiff Base ComplexesAsymmetric AlkylationHigh diastereoselectivity, use of simple amino acid precursors. nih.govAsymmetric synthesis of the α-amino acid moiety on a pre-formed cyclooctyl precursor.
Palladium Catalysts with Pyridone LigandsTransannular C(sp³)–H FunctionalizationDirect functionalization of unactivated C-H bonds, high regioselectivity. nih.govIntroduction of the acetic acid side chain or a precursor onto a cyclooctane scaffold.
Rhodium CatalystsNitrenoid C–H InsertionFormation of C-N bonds by inserting into a C-H bond. nih.govDirect installation of the amino group onto the cyclooctane ring.

Formation of the Cyclooctyl Ring System with Integrated Amino Acid Moiety

Constructing the eight-membered cyclooctane ring concurrently with the amino acid functionality presents a significant synthetic challenge due to unfavorable entropic factors and potential transannular strain. wikipedia.org Methodologies to address this include ring expansion, intramolecular cyclization, and functionalization of existing cyclooctane structures.

Ring Expansion Methodologies

Ring expansion strategies offer a pathway to medium-sized rings from more readily available smaller ring systems. While specific applications leading directly to 2-(1-aminocyclooctyl)acetic acid are sparse, general principles from amino acid-based ring expansions can be considered. researchgate.net For example, reactions that involve the rearrangement of bicyclic intermediates derived from smaller cyclic amino acids could potentially be adapted to form cyclooctane rings.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a common and powerful strategy for forming cyclic structures, including medium-sized rings. nih.gov This approach involves connecting the two ends of a suitably functionalized acyclic precursor. For the synthesis of the target molecule, a linear chain containing both the protected amino acid moiety and reactive groups at its terminus would be required.

Several cyclization techniques could be applicable:

Nicholas Reaction: This reaction uses a dicobalt-alkyne complex to facilitate cyclization, which can be performed under milder conditions than traditional Lewis acid-mediated routes, thus improving functional group compatibility. acs.org

Radical Cyclization: Intramolecular cyclization of β-amino radicals can be used to form azabicyclic systems and could be adapted for carbocycle formation. figshare.comnih.gov

Ring-Closing Metathesis (RCM): RCM, often employing Grubbs' catalyst, is a robust method for forming rings, including the pyrrolidine (B122466) ring in constrained amino acids, and could be applied to precursors of eight-membered rings. nih.gov

Functionalization of Pre-formed Cyclooctane Scaffolds

An alternative and often more practical approach is to begin with a commercially available cyclooctane derivative and introduce the necessary functionalities. wikipedia.org This strategy bypasses the challenges of constructing the eight-membered ring itself. For instance, cyclooctanone can serve as a versatile starting point. The Strecker or Bucherer-Bergs syntheses could be employed to introduce the amino and carboxylate (or nitrile precursor) groups at the C1 position, followed by alkylation at the C2 position to introduce the acetic acid side chain.

Another advanced method involves the direct C–H functionalization of cyclooctane carboxylic acid. nih.gov Palladium catalysis has been shown to enable the arylation of γ-methylene C–H bonds in cyclooctane carboxylic acid with excellent regioselectivity, demonstrating the feasibility of modifying the ring at specific positions. nih.gov Similarly, the oxidation of a double bond in a precursor like N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate can be used to introduce hydroxyl groups, showcasing the functionalization of an unsaturated cyclooctene (B146475) ring. nih.gov

N-Boc Protection Strategies and Optimizations

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under many reaction conditions and its facile removal under mild acidic conditions. wikipedia.orgtotal-synthesis.com

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.com The reaction is typically carried out in the presence of a base. wikipedia.org

Chemoselective Protection Protocols

In molecules with multiple nucleophilic sites, such as amino alcohols or diamines, achieving chemoselective protection of one amino group is crucial. Several protocols have been developed to enhance this selectivity.

The choice of solvent and base can significantly influence the outcome. For example, catalyst-free N-tert-butoxycarbonylation in water has been shown to provide N-Boc derivatives chemoselectively, avoiding side reactions. organic-chemistry.org For amines with lower nucleophilicity, such as aromatic amines, or for sterically hindered substrates, the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or the use of specific solvent systems like acetonitrile (B52724) can be beneficial. wikipedia.org

The table below summarizes common conditions for N-Boc protection.

Reagent Base/Catalyst Solvent System Key Features
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)Dioxane/Water, THF/Water wikipedia.orgchemicalbook.comStandard, robust conditions for amino acids. chemicalbook.com
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA), DMAPMethanol, DMF, Acetonitrile wikipedia.orgAnhydrous conditions suitable for sensitive substrates.
Di-tert-butyl dicarbonate (Boc₂O)None (catalyst-free)WaterGreen, chemoselective method avoiding many side products. organic-chemistry.org
Di-tert-butyl dicarbonate (Boc₂O)1-Alkyl-3-methylimidazolium cation-based ionic liquidsIonic LiquidCatalytic activation of Boc₂O, excellent chemoselectivity. organic-chemistry.org

These optimized protocols allow for the efficient and selective protection of the amino group in complex molecules like 2-(1-aminocyclooctyl)acetic acid, which is a critical step in its synthesis and subsequent use as a building block.

Solvent-Free and Green Chemistry Approaches in Boc Introduction

The principles of green chemistry, which encourage the reduction or elimination of hazardous substances, are increasingly influencing the synthesis of protected amino acids. nih.gov Traditional methods for the introduction of the tert-butoxycarbonyl (Boc) protecting group often rely on organic solvents, which contribute to chemical waste and environmental concerns. Consequently, significant research has been directed towards developing solvent-free and other environmentally benign methodologies.

A prominent green strategy is the N-tert-butoxycarbonylation of amines under solvent-free conditions. This approach involves reacting the amine directly with di-tert-butyl dicarbonate ((Boc)₂O) at room temperature in the absence of any solvent. organic-chemistry.org Such methods have proven effective for a wide range of aliphatic, aromatic, and heterocyclic amines, offering excellent yields and simplicity. organic-chemistry.org The elimination of solvents not only reduces waste but also simplifies the work-up procedure, making the process more time- and cost-effective.

Another sustainable approach involves the use of water as a reaction medium. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov Catalyst-free N-Boc protection of various amines has been successfully achieved in a water-acetone system at room temperature. nih.gov This method is chemoselective, affording mono-N-Boc protected products in high yields within short reaction times, without the formation of common side products like isocyanates or ureas. nih.gov The use of recyclable catalysts, such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), also represents a key green chemistry tactic for Boc protection under solvent-free conditions. organic-chemistry.org

These greener protocols offer several advantages over conventional methods, including mild reaction conditions, high chemoselectivity, excellent yields, and simplified product isolation. nih.gov

Table 1: Comparison of Green and Solvent-Free Boc Protection Methodologies

MethodologyCatalyst/ConditionsKey AdvantagesTypical Yield
Catalyst-Free (Solvent-Free)Neat (Boc)₂O, Room TempSimplicity, no catalyst/solvent waste, high atom economyExcellent
Water-MediatedWater/Acetone, Room Temp, Catalyst-FreeEnvironmentally benign solvent, high chemoselectivity, rapid reactionGood to Excellent
Heterogeneous Catalyst (Solvent-Free)HClO₄–SiO₂, Room TempReusable catalyst, high efficiency, mild conditionsExcellent

Optimization of Reaction Conditions for Yield and Purity

Achieving optimal yield and purity in the synthesis of N-Boc-2-(1-aminocyclooctyl)acetic acid requires careful control over several reaction parameters. The optimization process typically involves systematically varying conditions to minimize side reactions and maximize the conversion of the starting amine to the desired N-Boc protected product.

Key parameters for optimization include:

Stoichiometry of Reagents : The molar ratio of the amine substrate to the Boc-introducing agent, di-tert-butyl dicarbonate ((Boc)₂O), is critical. While a slight excess of (Boc)₂O is often used to ensure complete conversion of the amine, a large excess can lead to difficulties in purification and the potential for side reactions.

Base Selection and Concentration : The choice of base is crucial for efficient Boc protection. Common bases include sodium hydroxide, sodium bicarbonate, and triethylamine. The base neutralizes the acidic byproduct generated during the reaction, driving the equilibrium towards product formation. The concentration and stoichiometry of the base must be optimized to maintain the appropriate pH without causing degradation of the product or reactants.

Solvent System : While green approaches are preferred, in cases where solvents are necessary, their choice can significantly impact reaction rate and yield. The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Dioxane/water mixtures are commonly employed for Boc protection. peptide.com

Temperature and Reaction Time : N-Boc protection is typically carried out at room temperature or 0 °C. mychemblog.com Temperature control is important to prevent thermal degradation and minimize side-product formation. The reaction time must be sufficient for complete conversion, which can be monitored by techniques such as Thin-Layer Chromatography (TLC). mychemblog.com Tuning the temperature and reaction time can be a method to achieve selective deprotection when multiple Boc groups are present in a molecule. acs.org

Table 2: Illustrative Optimization Parameters for N-Boc Protection

ParameterVariableEffect on Yield/Purity
(Boc)₂O Stoichiometry1.0 to 1.5 equivalentsAffects completeness of reaction; excess can complicate purification.
BaseTriethylamine, NaOH, NaHCO₃Influences reaction rate and can prevent side reactions.
SolventDioxane/Water, THF, Solvent-FreeImpacts solubility, reaction rate, and work-up procedure.
Temperature0 °C to Room TemperatureControls reaction rate and minimizes thermal degradation.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of N-Boc-2-(1-aminocyclooctyl)acetic acid and its synthetic intermediates are critical steps to ensure the high purity required for subsequent applications. The specific techniques employed depend on the physical properties of the compounds and the nature of the impurities present.

A typical purification protocol for N-Boc protected amino acids begins after the reaction is deemed complete. The standard procedure involves several steps:

Quenching and pH Adjustment : The reaction is often quenched, for instance with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to stop the reaction and neutralize any remaining reactive species. mychemblog.com For Boc-amino acids, the pH of the aqueous mixture is then adjusted. Acidification of the aqueous layer, often with a mild acid like 5% citric acid solution, protonates the carboxylate group, making the desired product less water-soluble and extractable into an organic solvent. peptide.com

Liquid-Liquid Extraction : The product is extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM). peptide.commychemblog.com This process is typically repeated multiple times to maximize recovery. This step is also crucial for removing water-soluble byproducts and inorganic salts. The combined organic layers are then washed with water and brine (a saturated aqueous solution of NaCl) to remove residual water-soluble impurities. orgsyn.org

Drying and Concentration : The organic extract is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any dissolved water. mychemblog.comorgsyn.org After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Final Purification : The crude product often requires further purification.

Crystallization/Precipitation : If the N-Boc protected amino acid is a solid, it can be purified by recrystallization from a suitable solvent system (e.g., hexane:EtOAc). peptide.com Alternatively, the product can be precipitated from a solution by adding an anti-solvent.

Flash Chromatography : For products that are oils or difficult to crystallize, purification is commonly achieved by flash column chromatography on silica gel. mychemblog.com A solvent system of appropriate polarity (e.g., a mixture of petroleum ether and ethyl acetate) is used as the eluent to separate the desired product from any remaining starting materials or byproducts. mychemblog.com

For intermediates, such as mixed anhydrides that might be formed during peptide coupling reactions, they are often generated and used in situ without isolation. orgsyn.orgresearchgate.net If isolation is necessary, anhydrous conditions must be strictly maintained due to their high reactivity and sensitivity to moisture.

Application in Complex Molecular Synthesis and Scaffold Design

Utilization as a Building Block in Conformationally Constrained Systems

The incorporation of cyclic amino acids is a widely used strategy to restrict the conformational freedom of peptides and other molecules. chapman.edu The cyclooctyl moiety of N-Boc-2-(1-amino)cyclooctyl)acetic acid introduces a significant steric constraint that can influence the local backbone dihedral angles (phi, ψ) of a peptide chain. This restriction can help to stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.

The general utility of such constrained amino acids lies in their ability to:

Induce Specific Conformations: The bulky cyclooctyl group can force the peptide backbone to adopt a particular fold, which may mimic the bioactive conformation of a natural peptide ligand. researchgate.net

Enhance Proteolytic Stability: The steric hindrance provided by the α,α-disubstituted cyclooctyl group can shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide. nih.gov

Improve Receptor Selectivity: By locking the molecule into a more rigid conformation, binding to a specific receptor subtype can be enhanced while reducing off-target interactions. chapman.edu

While specific studies detailing the conformational effects of incorporating N-Boc-2-(1-amino)cyclooctyl)acetic acid are not available, research on other cyclic amino acids supports these principles. researchgate.net

Integration into Cyclic Peptidomimetics and Foldamers (Focus on Synthesis)

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. nih.gov Foldamers are unnatural oligomers that adopt well-defined secondary structures. enamine.net The synthesis of cyclic peptidomimetics often involves the use of conformationally constrained amino acids to facilitate macrocyclization and to define the final three-dimensional structure.

The synthesis of a cyclic peptidomimetic incorporating N-Boc-2-(1-amino)cyclooctyl)acetic acid would typically follow established solid-phase peptide synthesis (SPPS) or solution-phase methods. A hypothetical synthetic pathway could involve:

Linear Peptide Assembly: The N-Boc-2-(1-amino)cyclooctyl)acetic acid unit is coupled into a linear peptide sequence using standard coupling reagents like HBTU or HATU. creighton.edu The Boc group is removed with an acid such as trifluoroacetic acid (TFA) before the addition of the next amino acid. peptide.com

Cleavage from Resin: The fully assembled linear peptide is cleaved from the solid support.

Macrocyclization: The linear precursor is cyclized in a highly dilute solution to favor intramolecular reaction over intermolecular polymerization. The cyclization can be achieved through various methods, such as forming an amide bond between the N- and C-termini.

The presence of the rigid cyclooctyl group can act as a "turn-inducer," pre-organizing the linear peptide into a conformation that is favorable for cyclization, potentially leading to higher yields. nih.gov

Role in the Construction of Molecular Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. mdpi.com Molecular scaffolds are core structures that can be elaborated with various functional groups to generate this diversity.

N-Boc-2-(1-amino)cyclooctyl)acetic acid possesses multiple functional handles that could be exploited in a DOS strategy:

The carboxylic acid can be converted into amides, esters, or other functional groups.

The Boc-protected amine can be deprotected and then acylated, alkylated, or used in other coupling reactions.

The cyclooctyl ring itself could potentially be functionalized in later synthetic steps, although this is less common.

By using this compound as a central scaffold, chemists could systematically vary the substituents at the amine and carboxyl termini to rapidly generate a library of related but structurally distinct molecules. Its rigid, three-dimensional nature provides a well-defined orientation for these appended substituents, which is advantageous for exploring chemical space in drug discovery. enamine.net

Precursor for Advanced Synthetic Intermediates in Organic Chemistry

Beyond peptide chemistry, N-Boc-protected amino acids are versatile starting materials for a wide range of advanced synthetic intermediates. nih.gov The carboxylic acid group of N-Boc-2-(1-amino)cyclooctyl)acetic acid can be reduced to a primary alcohol, which can then be used in various transformations. The protected amine provides a latent nucleophile that can be revealed at a later stage of a synthetic sequence.

Potential transformations to create advanced intermediates include:

Reduction and Oxidation: Reduction of the carboxylic acid to an alcohol, followed by oxidation, could yield the corresponding chiral aldehyde, a valuable intermediate for C-C bond-forming reactions.

Curtius or Hofmann Rearrangement: These reactions could transform the carboxylic acid derivative into a primary amine, yielding a diamine with a quaternary carbon center.

Conversion to other Heterocycles: The amino acid functionality is a common precursor for the synthesis of various heterocyclic structures, such as oxazolines or thiazolines.

These transformations would yield unique, chiral building blocks containing a gem-disubstituted cyclooctane (B165968) core, which could be valuable for the synthesis of complex natural products or novel pharmaceutical agents.

Computational and Theoretical Investigations

Conformational Analysis and Molecular Dynamics Simulations of the Cyclooctyl Ring and Side Chains

The eight-membered cyclooctyl ring of N-Boc-2-(1-aminocyclooctyl)acetic acid is conformationally flexible. Molecular dynamics (MD) simulations are employed to explore the accessible conformations of the ring and the orientation of the N-Boc-amino and acetic acid side chains. These simulations provide a dynamic picture of the molecule's behavior in solution, revealing the most stable conformations and the energy barriers between them. Understanding the conformational landscape is crucial as it can influence the molecule's biological activity and its interactions with other molecules.

MD simulations can be performed using various force fields to model the interatomic interactions. nih.gov By simulating the molecule in a solvent box, typically water, the influence of the environment on its conformation can be assessed. Analysis of the simulation trajectories can reveal key structural parameters such as dihedral angles, radius of gyration, and intramolecular hydrogen bonding patterns. For cyclic peptides and amino acid derivatives, these simulations are instrumental in understanding their solution structures. nih.govresearchgate.net

Table 1: Parameters for Molecular Dynamics Simulations
ParameterTypical Value/Method
Force FieldAMBER, OPLS-AA, CHARMM
Solvent ModelExplicit (e.g., TIP3P water)
Simulation TimeNanoseconds to microseconds
EnsembleNPT (isothermal-isobaric)
TemperaturePhysiological temperature (e.g., 300 K)

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT), provide detailed information about the electronic structure of N-Boc-2-(1-aminocyclooctyl)acetic acid. researchgate.net These studies can determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability.

The distribution of electron density, visualized through molecular electrostatic potential maps, can identify electrophilic and nucleophilic sites within the molecule. This information is invaluable for predicting how the molecule will interact with other reagents and biological targets. For instance, the carbonyl oxygen of the Boc group and the carboxylic acid are expected to be electron-rich regions, while the amide proton and the carboxylic acid proton are electron-deficient.

Table 2: Calculated Electronic Properties (Illustrative)
PropertyComputational MethodPredicted Outcome
HOMO-LUMO GapDFT (e.g., B3LYP/6-31G*)Indicates chemical reactivity
Dipole MomentAb initio or DFTReflects molecular polarity
Atomic ChargesMulliken, NBO analysisHighlights reactive sites

Mechanistic Elucidation of Key Synthetic Transformations via Computational Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions involved in the synthesis and modification of N-Boc-2-(1-aminocyclooctyl)acetic acid. For example, the mechanism of the N-Boc deprotection is a key transformation. total-synthesis.com This reaction is typically acid-catalyzed and proceeds through the formation of a carbocation intermediate. total-synthesis.comnih.gov

By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism. Computational studies can also explore the role of different catalysts and solvents in these transformations. researchgate.netmdpi.com For example, the mechanism of N-Boc protection using di-tert-butyl dicarbonate (B1257347) can also be modeled to understand the nucleophilic attack of the amine on the anhydride. total-synthesis.com

Prediction of Stereoselectivity in Asymmetric Synthesis

For chiral molecules like N-Boc-2-(1-aminocyclooctyl)acetic acid, predicting and controlling stereoselectivity in their synthesis is of paramount importance. Computational methods can be employed to model the transition states of asymmetric reactions, helping to rationalize the observed stereochemical outcomes.

By comparing the energies of the diastereomeric transition states leading to different stereoisomers, the stereoselectivity of a reaction can be predicted. This approach is particularly useful in understanding reactions involving chiral catalysts or auxiliaries. For instance, in the synthesis of substituted cyclooctane (B165968) derivatives, steric and electronic factors of the reactants and catalysts can significantly influence the stereochemical outcome. beilstein-journals.org

In Silico Design of N-Boc-2-(1-amino]cyclooctyl)acetic acid Derived Scaffolds

The unique conformational properties of the cyclooctyl ring make N-Boc-2-(1-aminocyclooctyl)acetic acid an interesting scaffold for the design of new molecules with potential therapeutic applications. In silico design techniques, such as molecular docking and pharmacophore modeling, can be used to design novel derivatives with improved binding affinity and selectivity for specific biological targets. nih.gov

Starting with the core structure of N-Boc-2-(1-aminocyclooctyl)acetic acid, various functional groups can be computationally added or modified to optimize interactions with a target protein. These designed scaffolds can then be synthesized and evaluated experimentally, accelerating the drug discovery process. nih.gov The goal is to create molecules with enhanced biological activity by leveraging the structural features of the parent compound. nih.gov

Advanced Analytical Methodologies for Synthetic Verification and Stereochemical Assessment

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Spectroscopy provides unparalleled insight into the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, these techniques can map out the carbon-hydrogen framework, confirm the molecular formula, and identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For N-Boc-2-(1-amino)cyclooctyl)acetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The presence of the tert-butyloxycarbonyl (Boc) protecting group is readily identified by a characteristic sharp singlet in the ¹H NMR spectrum at approximately 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group, and in the ¹³C NMR by signals around 28 ppm (methyl groups) and 80 ppm (quaternary carbon). mdpi.comrsc.org The complex multiplet signals between approximately 1.2 and 2.5 ppm in the ¹H spectrum correspond to the protons of the cyclooctyl ring and the methylene (B1212753) group of the acetic acid moiety. The presence of cis and trans carbamate (B1207046) rotamers, a common feature in N-protected cyclic amino acids, can lead to a doubling of some NMR signals, complicating the spectra but also providing conformational information. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, helping to trace the connectivity within the cyclooctyl ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate the proton signals with their directly attached carbons and more distant carbons, respectively, allowing for the unambiguous assignment of all ¹H and ¹³C signals.

NOESY for Conformational Insights: Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining the three-dimensional structure and preferred conformation of the molecule in solution. nih.gov By identifying protons that are close in space, even if they are not directly connected through bonds, NOESY can reveal the relative stereochemistry and the folding of the cyclooctyl ring. This is particularly important for understanding how the amino and acetic acid groups are oriented relative to the carbocyclic scaffold.

Table 1: Hypothetical ¹H and ¹³C NMR Data for N-Boc-2-(1-amino)cyclooctyl)acetic acid

Assignment Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm)
Boc C(CH₃)₃1.45 (s, 9H)28.4 (3C)
Boc C (CH₃)₃-79.5
Boc C=O-155.8
Cyclooctyl CH₂ (multiple)1.30 - 2.10 (m, 14H)24.0 - 35.0 (multiple)
Cyclooctyl C-NHBoc-60.2
CH₂-COOH2.45 (s, 2H)45.1
COOH12.10 (br s, 1H)174.5

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition and confirmation of its molecular formula. nih.gov Using techniques like Electrospray Ionization (ESI), the compound can be gently ionized, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

For N-Boc-2-(1-amino)cyclooctyl)acetic acid (C₁₅H₂₇NO₄), the expected exact mass can be calculated and compared to the experimental value, with deviations of less than 5 ppm providing strong evidence for the correct formula. Tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic pattern of daughter ions. researchgate.net For N-Boc protected amino acids, common fragmentation pathways include the neutral loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) from the parent ion. nih.govniscpr.res.in

Table 2: Expected HRMS Fragmentation for [M+H]⁺ of N-Boc-2-(1-amino)cyclooctyl)acetic acid

Ion Formula Description Calculated m/z
[M+H]⁺C₁₅H₂₈NO₄⁺Protonated Molecule286.2013
[M+H - C₄H₈]⁺C₁₁H₂₀NO₄⁺Loss of isobutylene230.1387
[M+H - C₅H₈O₂]⁺C₁₀H₂₀NO₂⁺Loss of Boc group186.1489
[M+H - H₂O]⁺C₁₅H₂₆NO₃⁺Loss of water268.1907
[M+H - CO₂]⁺C₁₄H₂₈NO₂⁺Loss of carbon dioxide242.2115

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. nih.gov For N-Boc-2-(1-amino)cyclooctyl)acetic acid, IR spectroscopy is particularly useful for identifying key structural features. The presence of the carboxylic acid is indicated by a broad O-H stretching band around 2500-3300 cm⁻¹ and a sharp C=O (carbonyl) stretch at approximately 1700-1725 cm⁻¹. The carbamate group of the Boc protector is characterized by a strong C=O stretch around 1680-1700 cm⁻¹ and an N-H bending vibration near 1520 cm⁻¹. researchgate.net The C-H stretching vibrations of the cyclooctyl and tert-butyl groups appear in the 2850-3000 cm⁻¹ region.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is essential for separating the target compound from any unreacted starting materials, byproducts, or stereoisomers. Chiral chromatography is specifically required to determine the enantiomeric purity, or enantiomeric excess (ee), of the synthesized product.

Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of non-volatile compounds like amino acids. nih.govcat-online.com The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation. chromatographytoday.com

For N-Boc-2-(1-amino)cyclooctyl)acetic acid, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® or Chiralpak®) are often effective. yakhak.org The separation can be performed in either normal-phase (e.g., hexane/isopropanol mobile phase) or reversed-phase mode (e.g., acetonitrile (B52724)/water). chromatographyonline.com The choice of mobile phase, additives (like trifluoroacetic acid for acidic compounds), flow rate, and temperature are optimized to achieve baseline separation of the enantiomers. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers detected by a UV detector.

Gas chromatography can also be used for chiral separations, but it requires the analyte to be volatile. uni-tuebingen.de Amino acids are not naturally volatile and must first be converted into more volatile derivatives. nih.gov This derivatization process typically involves esterification of the carboxylic acid group (e.g., to a methyl or ethyl ester) and sometimes acylation of the amine. After derivatization, the sample is injected onto a GC column containing a chiral stationary phase, such as Chirasil-Val. researchgate.net The two enantiomeric derivatives will elute at different times, allowing for their quantification and the determination of the enantiomeric excess. While powerful, the need for derivatization adds a step to the analysis and carries a risk of racemization if conditions are not carefully controlled. uni-tuebingen.de

X-ray Crystallography for Absolute Stereochemistry and Conformation of Solid-State Structures

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of crystalline solids at an atomic level. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, thereby defining the conformation of the molecule in the solid state. Crucially, for chiral molecules such as N-Boc-2-(1-amino)cyclooctyl)acetic acid, it allows for the unambiguous determination of the absolute stereochemistry of all chiral centers.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For the assignment of absolute stereochemistry, the phenomenon of anomalous dispersion is utilized. thieme-connect.de When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. thieme-connect.de This results in small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern of a non-centrosymmetric crystal. The analysis of these differences, often quantified by the Flack parameter, allows for the definitive assignment of the absolute configuration of the molecule. soton.ac.uk

While specific crystallographic data for N-Boc-2-(1-amino)cyclooctyl)acetic acid is not publicly available, analysis of related N-Boc protected amino acids with cyclic systems provides insight into the expected structural features. For instance, the crystal structures of other N-Boc protected amino acids reveal key details about the conformation of the Boc protecting group and the packing of molecules in the crystal lattice. nih.govnih.govnih.gov

The conformation of the cyclooctyl ring is a key structural feature of N-Boc-2-(1-amino)cyclooctyl)acetic acid. In the solid state, cyclooctane (B165968) and its derivatives can adopt several low-energy conformations, such as boat-chair, boat-boat, and crown shapes. The specific conformation adopted by the cyclooctyl ring in this molecule will be influenced by the steric hindrance of the bulky N-Boc and acetic acid substituents on the same carbon atom. X-ray crystallography would precisely define this conformation, including the puckering parameters of the eight-membered ring.

Furthermore, the solid-state structure is often stabilized by a network of intermolecular interactions. In the case of N-Boc-2-(1-amino)cyclooctyl)acetic acid, hydrogen bonding is expected to play a significant role. The carboxylic acid moiety can act as a hydrogen bond donor (O-H) and acceptor (C=O), while the Boc-protected amine can act as a hydrogen bond acceptor (C=O of the Boc group) and potentially a weak donor (N-H). These hydrogen bonds, along with other weaker van der Waals interactions, dictate the crystal packing arrangement.

To illustrate the type of data obtained from an X-ray crystallographic analysis, a hypothetical data table is presented below based on typical values for similar organic molecules.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1295
Z2
Calculated Density (g/cm³)1.15
Flack Parameter0.05(8)

In a definitive study, the crystallographic data would also include a detailed table of atomic coordinates, bond lengths, bond angles, and torsion angles, providing a complete geometric description of the molecule in the solid state. This information is invaluable for understanding the steric and electronic properties of the molecule and for computational modeling studies.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates and building blocks. Future efforts in the synthesis of N-Boc-2-(1-aminocyclooctyl)acetic acid and related compounds will likely prioritize the use of environmentally benign solvents, reduction of waste, and the use of catalytic rather than stoichiometric reagents. Methodologies such as flow chemistry are being explored for the sustainable production of related N-Boc protected compounds, which can offer improved safety, efficiency, and scalability. The development of synthetic routes that minimize protection-deprotection steps, a common source of waste in peptide chemistry, will also be a key area of research.

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The stereochemistry of α,α-disubstituted amino acids is crucial for their biological activity. Consequently, the development of novel catalytic systems for the enantioselective synthesis of these compounds is a highly active area of research. Future work will likely focus on the application of asymmetric phase-transfer catalysis, organocatalysis, and transition-metal catalysis to achieve high enantiomeric excess in the synthesis of N-Boc-2-(1-aminocyclooctyl)acetic acid and its analogues. The design of chiral ligands and catalysts that can effectively control the stereochemistry of sterically hindered quaternary carbon centers remains a significant challenge and a promising direction for future investigations.

Design and Synthesis of Spirocyclic and Fused-Ring Variants

To further explore the conformational landscape and potential biological activity, the design and synthesis of spirocyclic and fused-ring variants derived from N-Boc-2-(1-aminocyclooctyl)acetic acid present an exciting research direction. Spirocycles are three-dimensional structures often found in natural products with interesting pharmacological properties. Synthetic strategies involving intramolecular cyclization reactions, such as the Dieckmann condensation, could be employed to create novel spirocyclic systems from the cyclooctyl amino acid scaffold. These new derivatives would offer a diverse range of rigidified structures for applications in drug discovery and material science.

Advanced Computational Studies for Predicting Reactivity and Conformational Landscape

Computational chemistry offers powerful tools for understanding and predicting the properties of complex molecules. Advanced computational studies on N-Boc-2-(1-aminocyclooctyl)acetic acid can provide valuable insights into its conformational preferences, which are crucial for its application in peptide design. Molecular dynamics simulations and quantum mechanical calculations can be used to predict the reactivity of the molecule and to guide the design of new synthetic routes. Furthermore, computational modeling can aid in understanding the interactions of peptides containing this amino acid with biological targets, thereby accelerating the drug discovery process.

Expansion of Synthetic Applications in Complex Chemical Structure Generation

Beyond its potential use in peptide synthesis, N-Boc-2-(1-aminocyclooctyl)acetic acid can serve as a versatile building block for the generation of more complex chemical structures. Its bifunctional nature, possessing both a protected amine and a carboxylic acid, allows for a wide range of chemical transformations. Future research may explore its use in the synthesis of novel heterocyclic compounds, macrocycles, and other architecturally complex molecules with potential applications in materials science and catalysis. The development of new synthetic methodologies that leverage the unique steric and electronic properties of this compound will be a key focus.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Boc-2-(1-amino)cyclooctyl)acetic acid, considering Boc protection strategies?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group is widely used to protect amines during synthesis. For analogous Boc-protected cyclopentyl derivatives, methods involve coupling Boc-anhydride with the amino group under basic conditions (e.g., NaHCO₃ in THF/water) . Adaptations for the cyclooctyl system may require extended reaction times due to steric hindrance. Post-synthesis, confirm Boc retention via FT-IR (C=O stretch ~1680–1720 cm⁻¹) and monitor purity by HPLC (>95% threshold recommended) .

Q. How can researchers purify N-Boc-2-(1-amino)cyclooctyl)acetic acid effectively to minimize degradation?

  • Methodological Answer : Purification via silica gel chromatography (hexane/ethyl acetate gradient) is standard for Boc-protected compounds. Recrystallization in cold dichloromethane/hexane mixtures improves crystalline yield . Post-purification, store the compound at -20°C in anhydrous conditions to prevent Boc deprotection or hydrolysis, as noted for structurally similar acids .

Q. What spectroscopic techniques are critical for characterizing N-Boc-2-(1-amino)cyclooctyl)acetic acid?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify Boc methyl groups (δ ~1.4 ppm for C(CH₃)₃) and cyclooctyl protons (δ 1.2–2.5 ppm for aliphatic hydrogens). Compare with spectral libraries for Boc-amino acids .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group: [M-100]⁺) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for N-Boc-2-(1-amino)cyclooctyl)acetic acid across studies?

  • Methodological Answer : Discrepancies may arise from variations in:

  • Purity : Impurities >5% can skew bioassay results. Validate purity via orthogonal methods (HPLC, elemental analysis) .
  • Stereochemical Integrity : Ensure enantiomeric excess (>99%) via chiral HPLC or polarimetry, as minor enantiomers may antagonize activity .
  • Assay Conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) . Cross-validate using SPR (surface plasmon resonance) for binding kinetics .

Q. What advanced methods are used to study the interaction of N-Boc-2-(1-amino)cyclooctyl)acetic acid with biological targets?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., proteases) to map binding pockets. For example, cyclooctyl moieties in similar acids exhibit conformational flexibility that modulates binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .
  • Molecular Dynamics (MD) Simulations : Model cyclooctyl ring puckering effects on target engagement, leveraging structural analogs from databases like PubChem .

Q. How does the cyclooctyl ring conformation influence the stability and reactivity of N-Boc-2-(1-amino)cyclooctyl)acetic acid under varying pH conditions?

  • Methodological Answer :

  • pH Stability Assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via LC-MS. Cyclooctyl strain may accelerate Boc cleavage at acidic pH (<3) compared to smaller rings (e.g., cyclopentyl) .
  • Conformational Analysis : Use variable-temperature NMR to detect ring-flipping dynamics. Restricted motion in cyclooctyl systems may enhance steric protection of the Boc group .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrolytic stability of the Boc group in N-Boc-2-(1-amino)cyclooctyl)acetic acid?

  • Methodological Answer :

  • Controlled Hydrolysis Studies : Compare degradation rates in trifluoroacetic acid (TFA) vs. HCl. TFA typically cleaves Boc groups faster but may protonate the cyclooctyl amine, altering reactivity .
  • Computational Modeling : Calculate the energy barrier for Boc cleavage using DFT (density functional theory), accounting for cyclooctyl ring strain .

Key Considerations for Experimental Design

  • Stereochemical Purity : Use chiral auxiliaries or asymmetric catalysis during synthesis to avoid racemization .
  • Biological Assays : Pre-screen for off-target effects using kinase profiling panels, as bulky cyclooctyl groups may non-specifically inhibit ATP-binding pockets .

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